4-Amino-4'-methylstilbene
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Overview
Description
4-Amino-4’-methylstilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbene derivatives, including 4-Amino-4’-methylstilbene, are known for their diverse biological activities and applications in various fields such as pharmaceuticals, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-methylstilbene typically involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. This intermediate is then reduced using tin(II) chloride (SnCl₂) to yield 4,4’-diaminostilbene .
Industrial Production Methods: Industrial production methods for 4-Amino-4’-methylstilbene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-methylstilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding stilbene oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted stilbene derivatives.
Scientific Research Applications
4-Amino-4’-methylstilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-methylstilbene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Exhibits similar biological activities but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action.
Uniqueness: 4-Amino-4’-methylstilbene stands out due to its unique combination of amino and methyl groups, which enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
97136-66-8 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+ |
InChI Key |
IYLUPPNUGBEWFI-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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